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Compound of Interest

Compound Name: Crotonaldehyde

Cat. No.: B089634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for
crotonaldehyde, a key intermediate in chemical synthesis and a compound of interest in
toxicological and pharmaceutical research. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a
comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for trans-crotonaldehyde are summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b089634?utm_src=pdf-interest
https://www.benchchem.com/product/b089634?utm_src=pdf-body
https://www.benchchem.com/product/b089634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

9.52 d 7.9 H-1 (Aldehyde)

6.87 dqg 15.6, 6.9 H-3

6.13 ddq 15.6, 7.9, 1.6 H-2

2.11 dd 6.9, 1.6 H-4 (Methyl)
13C NMR Data

Chemical Shift (8) ppm Assighment

193.8 C-1 (Carbonyl)

152.7 C-3

132.1 C-2

18.6 C-4 (Methyl)
Infrared (IR) Spectroscopy

Wavenumber (cm~12) Assignment

2920 C-H stretch (alkane)

2820, 2740 C-H stretch (aldehyde)

1690 C=0 stretch (conjugated aldehyde)

1640 C=C stretch

970 C-H bend (trans alkene)

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum
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miz Relative Intensity (%) Assighment

70 100 [M]* (Molecular lon)
69 85 [M-H]*

41 75 [C3Hs]*

39 50 [CsHs]*

29 30 [CHOJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific parameters may require optimization based on the instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. For *H NMR, dissolve 5-25 mg of crotonaldehyde in approximately
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). b. For 13C NMR, a more
concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended. c.
Transfer the solution to a clean 5 mm NMR tube. d. If necessary, add a small amount of an
internal standard (e.g., tetramethylsilane, TMS).

2. Data Acquisition (*H NMR): a. Insert the sample into the NMR spectrometer. b. Lock the
spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity. c. Acquire the spectrum using a standard single-pulse experiment. A spectral
width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g.,
8-16) to achieve a good signal-to-noise ratio are typical starting parameters.

3. Data Acquisition (33C NMR): a. Use a standard proton-decoupled pulse sequence. b. A wider
spectral width (e.g., 0-220 ppm) is necessary. c. Due to the lower natural abundance and
smaller gyromagnetic ratio of 13C, a larger number of scans and a longer relaxation delay may
be required to obtain a spectrum with an adequate signal-to-noise ratio.
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4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID).
b. Phase the resulting spectrum and perform baseline correction. c. Calibrate the chemical shift
scale using the residual solvent peak or the internal standard (TMS at O ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid): a. Place a single drop of liquid crotonaldehyde onto the
surface of a clean, dry salt plate (e.g., NaCl or KBr). b. Gently place a second salt plate on top
of the first to create a thin liquid film between the plates.

2. Data Acquisition: a. Place the salt plate assembly in the sample holder of the FT-IR
spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire
the sample spectrum over the desired range (e.g., 4000-400 cm~1). Co-adding multiple scans
(e.g., 16-32) will improve the signal-to-noise ratio.

3. Data Processing: a. The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance spectrum.
b. Identify and label the significant absorption bands.

Electron lonization Mass Spectrometry (EI-MS)

1. Sample Introduction: a. Introduce a small amount of crotonaldehyde into the mass
spectrometer. For a volatile liquid, this can be done via a direct insertion probe with gentle
heating or through a gas chromatography (GC) inlet.

2. lonization: a. In the ion source, the gaseous sample molecules are bombarded with a beam
of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

3. Mass Analysis: a. The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

4. Detection: a. The separated ions are detected, and their abundance is recorded, generating
a mass spectrum.

5. Data Analysis: a. Identify the molecular ion peak ([M]*) and the major fragment ions. b. The
fragmentation pattern can be used to deduce the structure of the molecule.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as crotonaldehyde.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of Crotonaldehyde: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089634+#spectroscopic-data-nmr-ir-ms-for-
crotonaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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